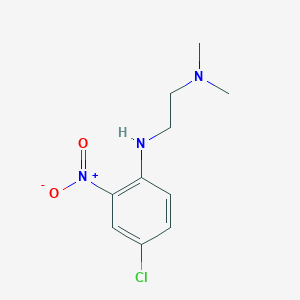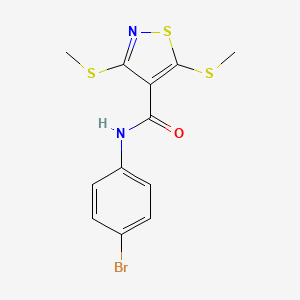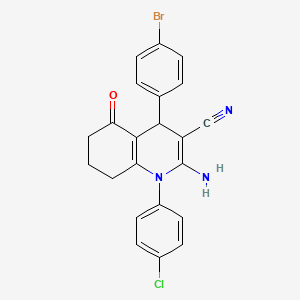methanone](/img/structure/B11541835.png)
[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-HYDROXYBENZOYL)-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a hydroxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Common synthetic routes may involve the use of reagents such as trifluoromethyl iodide and catalysts like copper or palladium to facilitate the trifluoromethylation process .
Industrial Production Methods: Industrial production of this compound may leverage advanced techniques such as continuous flow chemistry to enhance yield and efficiency. The use of automated systems and precise control over reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-HYDROXYBENZOYL)-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts like palladium or copper, along with appropriate ligands.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(2-HYDROXYBENZOYL)-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(2-HYDROXYBENZOYL)-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
- 1-(2-HYDROXYBENZOYL)-5-(3-METHOXYPHENYL)-3-(METHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL
- 1-(2-HYDROXYBENZOYL)-5-(3-METHOXYPHENYL)-3-(CHLORO)-4,5-DIHYDRO-1H-PYRAZOL-5-OL
Uniqueness: The presence of the trifluoromethyl group in 1-(2-HYDROXYBENZOYL)-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and overall reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H15F3N2O4 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C18H15F3N2O4/c1-27-12-6-4-5-11(9-12)17(26)10-15(18(19,20)21)22-23(17)16(25)13-7-2-3-8-14(13)24/h2-9,24,26H,10H2,1H3 |
InChI Key |
ZURGAGJCMCTDTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC(=NN2C(=O)C3=CC=CC=C3O)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11541752.png)
![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-2-methyl-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11541756.png)

![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)methioninate](/img/structure/B11541778.png)

![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B11541784.png)
![N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B11541788.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11541800.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11541801.png)

![2-bromo-3,4-dimethyl-6-[(E)-(naphthalen-2-ylimino)methyl]phenol](/img/structure/B11541807.png)
![N-(4-bromophenyl)-N-(2-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B11541813.png)
![N-(5-chloro-2-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11541819.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11541832.png)
